Cas no 31545-31-0 (4-Methyl Mebendazole)

4-Methyl Mebendazole is a synthetic benzimidazole derivative with potent anthelmintic properties. It functions by inhibiting microtubule polymerization in parasitic helminths, disrupting their glucose uptake and energy metabolism. This compound exhibits broad-spectrum activity against intestinal nematodes, including Ascaris lumbricoides, Trichuris trichiura, and hookworm species. Its methyl substitution enhances metabolic stability compared to mebendazole, potentially improving bioavailability and therapeutic efficacy. The compound is sparingly soluble in water but dissolves well in organic solvents, facilitating formulation development. Preclinical studies suggest favorable pharmacokinetic profiles, though further clinical evaluation is required. Researchers value this analog for structure-activity relationship studies in anthelmintic drug development. Proper handling requires standard laboratory precautions due to its biochemical activity.
4-Methyl Mebendazole structure
4-Methyl Mebendazole structure
Product Name:4-Methyl Mebendazole
CAS No:31545-31-0
MF:C17H15N3O3
MW:309.319303750992
CID:1062267
PubChem ID:71750427
Update Time:2025-10-18

4-Methyl Mebendazole Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl Mebendazole
    • MEBENDAZOLE IMPURITY F
    • methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate
    • Methyl [5-(4-Methylbenzoyl)-1H-benzimidazol-2-yl]carbamate
    • SCHEMBL25811588
    • MEBENDAZOLE IMPURITY F [EP IMPURITY]
    • DTXSID90185451
    • J-018458
    • TA03C65A25
    • Methyl (5-(4-methylbenzoyl)-1H-benzimidazol-2-yl)carbamate
    • 31545-31-0
    • Methyl [5-(4-Methylbenzoyl)-1H-benzimidazol-2-yl]carbamate; Mebendazole Imp. F (EP); Mebendazole Related Compound F; Mebendazole Impurity F
    • UNII-TA03C65A25
    • Q27289859
    • Carbamic acid, (5-(4-methylbenzoyl)-1H-benzimidazol-2-yl)-, methyl ester
    • Mebendazole specified impurity F [EP]
    • Methyl (5-(4-methylbenzoyl)-1H-benzo[d]imidazol-2-yl)carbamate
    • Inchi: 1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
    • InChI Key: PRYHZIFGXMQOGE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)C1C=CC2=C(C=1)NC(NC(=O)OC)=N2

Computed Properties

  • Exact Mass: 309.11100
  • Monoisotopic Mass: 309.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 84.1Ų

Experimental Properties

  • PSA: 87.57000
  • LogP: 3.29420

4-Methyl Mebendazole Pricemore >>

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